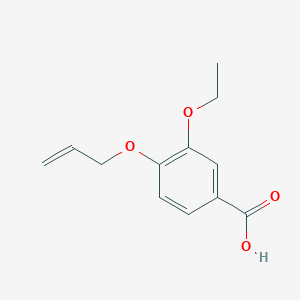![molecular formula C4H5N3O2S2 B1271760 (5-アミノ-[1,3,4]チアゾール-2-イルスルファニル)酢酸 CAS No. 32418-26-1](/img/structure/B1271760.png)
(5-アミノ-[1,3,4]チアゾール-2-イルスルファニル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
科学的研究の応用
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
Thiadiazole derivatives have been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their anticancer properties, with some derivatives found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins .
Mode of Action
The mode of action of (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid involves its interaction with its targets, leading to changes in cellular processes. For instance, the inhibition of Hsp90 by some thiadiazole derivatives leads to the degradation of oncoproteins, which can disrupt the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of hsp90 can affect multiple pathways involved in cell growth and survival, as this protein is a chaperone for many client proteins involved in these processes .
Pharmacokinetics
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The inhibition of hsp90 by some thiadiazole derivatives can lead to the degradation of oncoproteins, potentially disrupting the growth and proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiadiazole attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Thioamides: Compounds containing sulfur and nitrogen atoms, similar to thiadiazoles.
Thiazoles: Another class of heterocyclic compounds with sulfur and nitrogen atoms.
Uniqueness
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S2/c5-3-6-7-4(11-3)10-1-2(8)9/h1H2,(H2,5,6)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSGMDCNEWVILV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368184 |
Source


|
| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32418-26-1 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32418-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
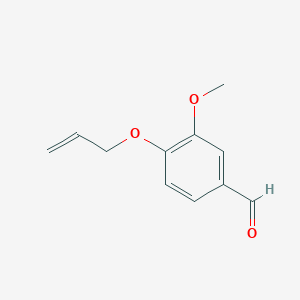
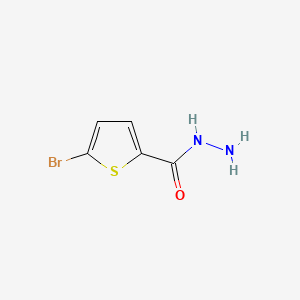
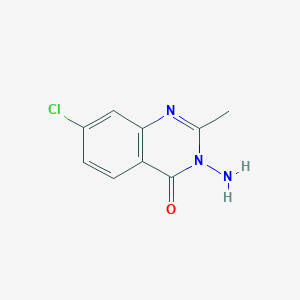
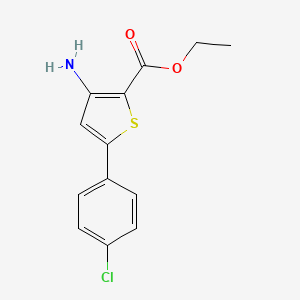
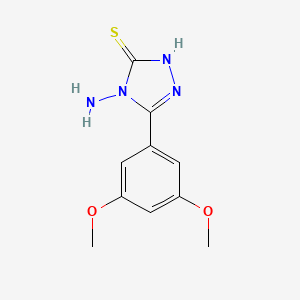

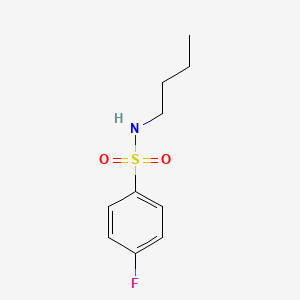
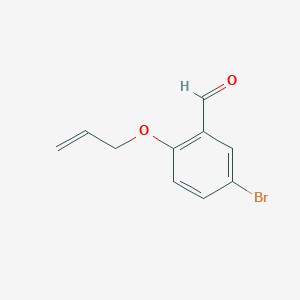
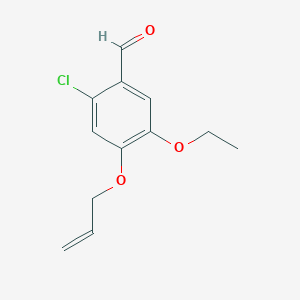
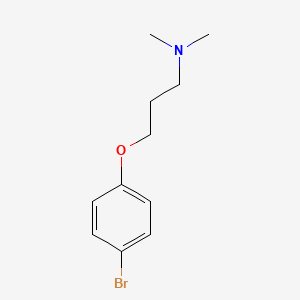
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)
![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)
